molecular formula C3H3F3O B136307 (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane CAS No. 143142-90-9

(R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane

Cat. No. B136307
M. Wt: 112.05 g/mol
InChI Key: AQZRARFZZMGLHL-UWTATZPHSA-N
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Description

This would typically include the compound’s molecular formula, structural formula, and possibly its IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This could involve techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include things like its reactivity, what types of reactions it undergoes, and what products are formed.



Physical And Chemical Properties Analysis

This could include the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : Synthesis of Substituted Trifluoro Amino Propanols
    • Method : “®-(+)-3,3,3-Trifluoro-1,2-epoxypropane” can be used as a substrate to synthesize substituted trifluoro amino propanols .
    • Results : These compounds are found to be potent inhibitors of cholesteryl ester transfer protein .
  • Scientific Field: Pharmaceutical Research

    • Application : Synthesis of Trifluoromethyl Glycol Carbamates
    • Method : “®-(+)-3,3,3-Trifluoro-1,2-epoxypropane” can react with 4-methoxybenzyl alcohol in the presence of NaH to produce (2R) Trifluoro-(methoxybenzyloxy)-propanol (chiral glycol). This chiral glycol intermediate is further utilized for the preparation of trifluoromethyl glycol carbamates .
    • Results : These compounds are potential monoacylglycerol lipase (MAGL) inhibitors .
  • Scientific Field: Polymer Science

    • Application : Production of Polymers and Catalysis in Polyurethane Synthesis
    • Method : Trifluoroepoxypropane, a structural isomer of “®-(+)-3,3,3-Trifluoro-1,2-epoxypropane”, is used in polymer production and catalysis in polyurethane synthesis .
    • Results : This compound has garnered interest in the pharmaceutical and biotechnological fields .
  • Scientific Field: Synthesis of Pharmaceuticals
    • Application : Synthesis of Terbinafine and Ticlopidine
    • Method : Trifluoroepoxypropane, a structural isomer of “®-(+)-3,3,3-Trifluoro-1,2-epoxypropane”, is used in the synthesis of pharmaceuticals like terbinafine, an antifungal agent, and ticlopidine, an anti-inflammatory drug .
    • Results : These pharmaceuticals have shown effectiveness in treating fungal infections and inflammation respectively .

Safety And Hazards

This would involve understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing or using the compound.


Please note that not all of these categories will be applicable to every compound, and the available information will depend on how extensively the compound has been studied. For a specific compound like “®-(+)-3,3,3-Trifluoro-1,2-epoxypropane”, you would need to look up this information in chemical databases or scientific literature. If you have access to a university library, they can often help you find this kind of information. You can also use online databases like PubChem, ChemSpider, or the Protein Data Bank. Please remember to always handle chemicals safely and only use them for their intended purposes.


properties

IUPAC Name

(2R)-2-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRARFZZMGLHL-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303893
Record name (2R)-2-(Trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(trifluoromethyl)oxirane

CAS RN

143142-90-9
Record name (2R)-2-(Trifluoromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143142-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ilchen, G Hartmann, P Rupprecht, AN Artemyev… - Physical Review A, 2017 - APS
The angle-resolved inner-shell photoionization of R-trifluoromethyloxirane, C 3 H 3 F 3 O, is studied experimentally and theoretically. Thereby, we investigate the photoelectron circular …
Number of citations: 0 journals.aps.org
SR Domingos, C Pérez, MD Marshall, HO Leung… - Chemical …, 2020 - pubs.rsc.org
The capabilities of rotational spectroscopy-based methods as tools to deliver accurate and precise chirality-sensitive information are still breaking ground, but their applicability in the …
Number of citations: 0 pubs.rsc.org

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